molecular formula C14H17N3O2 B11754326 tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B11754326
M. Wt: 259.30 g/mol
InChI Key: YOFZXNBBVYBKNF-UHFFFAOYSA-N
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Description

tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.

    tert-Butyl ester formation: This can be done through esterification reactions using tert-butyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could convert the cyano group to an amine.

    Substitution: Various substitution reactions could introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo-naphthyridines, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, it might be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate: Lacks the tert-butyl group.

    tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate: Lacks the cyano group.

Uniqueness

The presence of both the tert-butyl ester and the cyano group in tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate might confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 6-cyano-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-8-4-5-11-12(17)7-6-10(9-15)16-11/h6-7H,4-5,8H2,1-3H3

InChI Key

YOFZXNBBVYBKNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C#N

Origin of Product

United States

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